2-(3-Bromo-4-fluorophenyl)piperazine
Overview
Description
2-(3-Bromo-4-fluorophenyl)piperazine is a chemical compound with the molecular formula C10H12BrFN2 . It has an average mass of 259.118 Da and a monoisotopic mass of 258.016785 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(3-Bromo-4-fluorophenyl)piperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-4-fluorophenyl)piperazine can be analyzed using various methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FTIR) spectroscopy, and High-Pressure Liquid Chromatography (HPLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromo-4-fluorophenyl)piperazine can be analyzed using various methods such as solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), and gas chromatography with flame ionization detection (GC-FID) .Scientific Research Applications
Medicinal Chemistry
The piperazine moiety, which is a part of 2-(3-Bromo-4-fluorophenyl)piperazine, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Kinase Inhibitors
Piperazine-containing drugs are often used as kinase inhibitors . Kinase inhibitors are medications that block certain enzymes called kinases, which play a key role in the growth and spread of cancer cells.
Receptor Modulators
Piperazine derivatives are also used as receptor modulators . These compounds can enhance or inhibit the action of certain receptors in the body, which can be beneficial in treating a variety of conditions, from depression to cancer.
Synthesis of Biologically Active Compounds
Piperazine is among the most frequently used heterocycles in biologically active compounds . This moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .
Monoamine Oxidase (MAO) Inhibitors
Certain pyridazinones containing the (2-fluorophenyl)piperazine moiety have been synthesized and evaluated for monoamine oxidase (MAO) -A and -B inhibitory activities . These compounds could potentially be used in the treatment of neurological disorders such as Parkinson’s disease and depression.
Synthesis of Piperazinopyrrolidinones
The ring formation reaction between certain diamines and sulfonium salts can lead to the formation of protected piperazines, which can then be deprotected and undergo selective intramolecular cyclization to give piperazinopyrrolidinones . These compounds have potential applications in medicinal chemistry.
Safety and Hazards
The safety data sheet for 2-(3-Bromo-4-fluorophenyl)piperazine indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and the compound should be handled in a well-ventilated area .
Future Directions
The future directions for the study of 2-(3-Bromo-4-fluorophenyl)piperazine could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more comprehensive safety and hazard assessments could be conducted to ensure safe handling and use of this compound .
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives are often used in the synthesis of various pharmaceuticals . They can interact with a variety of biological targets depending on their specific chemical structure .
Mode of Action
Piperazine derivatives typically work by interacting with their targets and causing changes in their function . The exact nature of these interactions and the resulting changes would depend on the specific target and the chemical structure of the piperazine derivative.
Biochemical Pathways
Piperazine derivatives can affect a variety of biochemical pathways depending on their specific targets . The downstream effects of these changes would also depend on the specific pathways involved.
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and overall effectiveness .
Result of Action
The effects would depend on the specific targets of the compound and the changes it induces in their function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can all potentially influence the action of a compound .
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHARNZUDPFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=C(C=C2)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279147 | |
Record name | Piperazine, 2-(3-bromo-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942474-02-4 | |
Record name | Piperazine, 2-(3-bromo-4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 2-(3-bromo-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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